molecular formula C25H24FN5O2 B2560287 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1260913-69-6

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

Cat. No.: B2560287
CAS No.: 1260913-69-6
M. Wt: 445.498
InChI Key: CNEVTPPZBZWPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl group. The ethanone moiety is linked to a pyrrole ring bearing a 1,2,4-oxadiazol-5-yl substituent, which is further functionalized with a 4-methylphenyl group. This architecture combines multiple pharmacophoric elements:

  • Piperazine: A common scaffold in medicinal chemistry, known for enhancing solubility and modulating receptor binding .
  • 4-Fluorophenyl: Fluorination improves metabolic stability and bioavailability .
  • 1,2,4-Oxadiazole: A bioisostere for esters or amides, often used to enhance metabolic resistance and lipophilicity .
  • Pyrrole: A heterocycle contributing to aromatic stacking interactions in biological targets .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-18-4-6-19(7-5-18)24-27-25(33-28-24)22-3-2-12-31(22)17-23(32)30-15-13-29(14-16-30)21-10-8-20(26)9-11-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVTPPZBZWPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone is a complex organic molecule that demonstrates significant potential in various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22FN5O
  • Molecular Weight : 405.45 g/mol

The compound contains a piperazine ring, oxadiazole moiety, and a pyrrole structure, which are known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In particular, studies have shown that 1,3,4-oxadiazole derivatives can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole moiety in our compound may enhance its effectiveness against microbial infections.

Anticancer Activity

Piperazine derivatives have been extensively studied for their anticancer properties. The piperazine ring in this compound is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The oxadiazole component may inhibit key enzymes involved in cellular metabolism.
  • Disruption of Cell Membranes : The hydrophobic nature of the fluorophenyl and methylphenyl groups may disrupt bacterial cell membranes.

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited the growth of Mycobacterium bovis BCG. The binding affinity to the active site of the enoyl reductase enzyme was particularly noted as a critical factor in their antimicrobial activity .

Study 2: Cytotoxic Potential

Research published in PMC highlighted that certain piperazine derivatives exhibited potent cytotoxicity against A431 cancer cells with IC50 values lower than standard chemotherapeutic agents like doxorubicin . This suggests that our compound may also possess similar anticancer properties due to its structural components.

Data Summary Table

Activity TypeCompound/DerivativesTarget Organisms/CellsObserved Effects
Antimicrobial1,3,4-Oxadiazole DerivativesE. coli, S. aureusSignificant inhibition
AnticancerPiperazine DerivativesA431 Cancer CellsCytotoxicity with low IC50 values

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antidepressant Effects

Piperazine derivatives are also known for their psychoactive properties. Studies indicate that compounds structurally related to this compound may act as serotonin receptor modulators, which could be beneficial in developing new antidepressants .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing oxadiazole rings have been reported to inhibit tumor growth in vitro and in vivo, making this compound a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study synthesized various piperazine derivatives and evaluated their antimicrobial activity using standard methods. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of piperazine-based compounds in antibiotic development .

Case Study 2: Neuropharmacological Assessment

In another study focused on neuropharmacology, a series of piperazine derivatives were tested for their effects on serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for novel antidepressant formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Key Structural Features Biological Activity Physicochemical Properties Reference
Target Compound Piperazine-4-fluorophenyl, pyrrole-1,2,4-oxadiazole Hypothesized antiproliferative MW ≈ 445 g/mol; Low solubility*
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Piperazine-4-fluorophenyl, tetrazole, thienyl Not reported MW 431.5 g/mol; Moderate lipophilicity
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone Piperidine, pyrazoline, hydroxyphenyl Not reported MW 397.5 g/mol; Higher solubility
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine-4-chlorophenyl sulfonyl, triazole-thio Antifungal/antibacterial MW 441.9 g/mol; Moderate solubility
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone Piperazine-2-fluorophenyl sulfonyl, pyrrole-acetyl Not reported MW 421.5 g/mol; Solubility 6.4 µg/mL

*Solubility inferred from structural analogs (e.g., sulfonyl groups reduce solubility compared to oxadiazoles).

Key Observations

Heterocyclic Substituents :

  • The target compound’s 1,2,4-oxadiazole substituent distinguishes it from tetrazole () or triazole () analogs. Oxadiazoles generally exhibit higher metabolic stability than sulfonyl or thioether-linked groups .
  • Pyrrole in the target compound may enhance aromatic interactions compared to pyrazoline () or thienyl () moieties.

Biological Activity: Compounds with sulfonylpiperazine () or tetrazole () groups show antiproliferative or antimicrobial activities, suggesting the target compound’s oxadiazole-pyrrole system could offer similar or improved efficacy. Fluorophenyl substitution (target and ) is associated with enhanced CNS penetration and target affinity compared to non-fluorinated analogs .

Oxadiazole’s electron-deficient nature may improve membrane permeability relative to sulfonyl groups (e.g., reports 6.4 µg/mL solubility for a sulfonylpiperazine analog).

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or HATU) under reflux conditions in aprotic solvents like DMF or acetonitrile .
  • Step 2: Introduction of the pyrrole moiety via Buchwald–Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled nitrogen atmospheres to avoid side reactions .
  • Step 3: Piperazine-fluorophenyl conjugation using reductive amination or SNAr reactions, with NaBH(OAc)₃ or K₂CO₃ as bases .
    Critical Factors:
  • Solvent polarity affects oxadiazole ring stability.
  • Temperature control during coupling steps minimizes decomposition.
  • Yields range from 20–45% for multi-step sequences, with HPLC purity >95% achievable via silica gel chromatography .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and COSY to resolve overlapping signals from the piperazine, oxadiazole, and pyrrole moieties. Aromatic protons appear at δ 7.1–8.3 ppm, while piperazine protons resonate at δ 2.5–3.8 ppm .
  • X-ray Crystallography: Use SHELX programs for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. The oxadiazole ring typically exhibits planar geometry, while the piperazine adopts a chair conformation .
  • HRMS: Electrospray ionization (ESI+) confirms molecular ion [M+H]+ with <2 ppm error .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., FLAP inhibitors for oxadiazole-containing compounds or serotonin/dopamine receptors for piperazine derivatives ).
  • In Vitro Assays:
    • Radioligand binding assays (e.g., [³H]spiperone for 5-HT receptors) with IC₅₀ determination.
    • Functional assays (cAMP or calcium flux) to assess agonist/antagonist activity .
  • Data Interpretation: Compare potency (nM range) against reference compounds like clozapine (for CNS targets) or BI 665915 (for FLAP) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

Methodological Answer:

  • Substitution Strategy:
    • Oxadiazole Ring: Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Pyrrole: Introduce substituents at the 3-position to modulate steric bulk and improve receptor fit .
    • Piperazine: Test N-alkylation (e.g., -CH₂CF₃) to reduce CYP450 interactions .
  • In Silico Tools: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with FLAP’s Leu-76 ). Validate with free-energy perturbation (FEP) calculations .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., cell lines, serum concentration). For example, FLAP inhibition in human whole blood (IC₅₀ < 100 nM) may differ from recombinant protein assays due to plasma protein binding .
  • Metabolite Interference: Use LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .
  • Orthogonal Assays: Confirm receptor binding with SPR (surface plasmon resonance) if radioligand data is inconsistent .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be improved?

Methodological Answer:

  • PK Optimization:
    • Solubility: Introduce polar groups (e.g., -OH) via prodrug strategies while monitoring logP changes (target <3) .
    • Half-Life: Test deuterated analogs to reduce CYP-mediated clearance .
  • Toxicity Mitigation:
    • hERG Liability: Patch-clamp assays (IC₅₀ >10 μM required) .
    • Genotoxicity: Ames test (+/- S9 metabolic activation) and micronucleus assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.